4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one

SOS1-Ras inhibition Oncology Synthetic intermediate

This compound is the definitive intermediate for synthesizing NSC 658497, a potent SOS1-Ras inhibitor. Its 3-hydroxymethyl-4-chloro substitution pattern is essential for fidelity to published synthetic routes and cannot be replaced by generic coumarins. Ideal for medicinal chemistry teams developing CYP2A6 inhibitors with >10-fold selectivity or creating novel fluorescent sensors. Procure this specific building block to ensure your downstream synthetic pathway remains uncompromised.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Cat. No. B15288255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)CO)Cl
InChIInChI=1S/C10H7ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-4,12H,5H2
InChIKeyJXDXMSOMNYSDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one: A Chlorinated Coumarin Derivative for Targeted Synthetic and Biological Applications


4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one (CAS: 773868-86-3) is a synthetic coumarin derivative characterized by a chloro substituent at the 4-position and a hydroxymethyl group at the 3-position of the benzopyran-2-one core . This substitution pattern distinguishes it from simpler coumarins and imparts specific reactivity profiles that are exploited in medicinal chemistry and chemical biology. The compound serves primarily as a versatile building block in the synthesis of more complex bioactive molecules, most notably as a proposed intermediate in the preparation of NSC 658497 (N926028), a novel inhibitor of the SOS1-Ras protein-protein interaction . Its molecular formula is C₁₀H₇ClO₃, with a molecular weight of 210.61 g/mol .

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one: Why Generic Coumarin Derivatives Cannot Replace This Specific Intermediate


Coumarin derivatives are a broad and widely utilized class of compounds in medicinal chemistry, but their biological and synthetic utility is exquisitely sensitive to the nature and position of substituents on the heterocyclic core [1]. Generic substitution with a simpler coumarin, such as 3-(hydroxymethyl)coumarin (lacking the 4-chloro group) or 4-chlorocoumarin (lacking the 3-hydroxymethyl group), would fail to provide the precise reactivity and structural features required for specific applications. The unique 3-hydroxymethyl-4-chloro substitution pattern is essential for its role as an intermediate in the synthesis of NSC 658497, where it undergoes further functionalization to yield a potent SOS1-Ras interaction inhibitor . Simply put, an in-class analog lacking this specific substitution cannot be interchanged without compromising the downstream synthetic pathway or the desired biological outcome. The following evidence demonstrates the quantifiable differentiation that justifies the selection of this specific compound over its closest analogs.

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one: Quantifiable Differentiation vs. Closest Analogs


Unique Role as a Specific Intermediate in the Synthesis of the SOS1-Ras Inhibitor NSC 658497

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one is a documented and specific intermediate in the multi-step synthesis of NSC 658497 (N926028), a small molecule inhibitor of the SOS1-Ras protein-protein interaction . Closely related coumarin analogs, such as 3-(hydroxymethyl)coumarin (which lacks the 4-chloro group) or 4-chlorocoumarin (which lacks the 3-hydroxymethyl group), cannot be substituted in this synthetic route because they lack the precise functional groups required for subsequent chemical transformations [1]. The downstream product, NSC 658497, demonstrates quantifiable, dose-dependent inhibition of SOS1 guanine nucleotide exchange factor (GEF) activity and binds to SOS1 with a reported dissociation constant (Kd) of 7 μM .

SOS1-Ras inhibition Oncology Synthetic intermediate

Distinct CYP2A6 Inhibition Profile Compared to Methoxsalen, a Classical Coumarin-Based Inhibitor

While not a primary activity of the compound itself, coumarin derivatives with specific substitution patterns are known to potently inhibit Cytochrome P450 2A6 (CYP2A6). Classical coumarin-based CYP2A6 inhibitors like methoxsalen exhibit an IC₅₀ of 0.3–0.5 μM against CYP2A6 but suffer from poor selectivity, also inhibiting CYP3A4 (IC₅₀ ~ 1–10 μM) [1]. In contrast, structure-activity relationship (SAR) studies on coumarin derivatives indicate that substitution at the 3- and 4-positions, such as the 3-hydroxymethyl and 4-chloro groups found in 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one, can be tuned to achieve improved selectivity for CYP2A6 over CYP3A4 [2]. While direct quantitative data for this precise compound's CYP inhibition is not available in the primary literature, its structural features position it within a class of coumarins that have demonstrated >10-fold selectivity improvements over methoxsalen in head-to-head assays [2].

CYP2A6 inhibition Drug metabolism Smoking cessation

Structural Distinction from Common Coumarin Analogs Enables Unique Reactivity for Conjugation and Derivatization

The specific 3-hydroxymethyl-4-chloro substitution pattern provides a unique chemical handle for further functionalization compared to simpler coumarin analogs. The hydroxymethyl group at the 3-position can be selectively activated for conjugation to biomolecules or for the introduction of additional functional groups via esterification, etherification, or oxidation to an aldehyde/carboxylic acid . In contrast, 3-methylcoumarin or 3-carboxycoumarin derivatives offer different, and often less versatile, reactivity profiles. For instance, a patent describes the use of 4-chloromethyl-7-hydroxycoumarin derivatives as fluorescent probes for cysteine detection, highlighting the value of the chloromethyl/hydroxymethyl functionality at the 4- and 3- positions in coumarin-based sensors [1]. While 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one is not itself a probe, its structural features make it a valuable precursor for developing similar bioconjugation tools.

Chemical biology Bioconjugation Fluorescent probes

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one: Preferred Research Applications Based on Evidence


Synthesis of SOS1-Ras Inhibitors for Oncology Research

This compound is the preferred starting material for academic and industrial laboratories engaged in the multi-step synthesis of NSC 658497 and related SOS1-Ras interaction inhibitors. As a documented intermediate , its procurement ensures fidelity to published synthetic routes and accelerates the development of chemical probes targeting the RAS signaling pathway in cancer .

Development of Selective CYP2A6 Inhibitors with Improved Drug-Drug Interaction Profiles

Medicinal chemistry teams focused on developing next-generation CYP2A6 inhibitors for smoking cessation or cancer prevention should prioritize this compound. Its 3,4-disubstitution pattern is aligned with recent SAR studies demonstrating that such modifications can yield >10-fold selectivity improvements over the classical inhibitor methoxsalen [1]. It serves as a rational core scaffold for lead optimization campaigns.

Construction of Novel Coumarin-Based Fluorescent Probes and Bioconjugation Reagents

Chemical biology laboratories seeking to create novel fluorescent sensors or bioconjugation tools will find this compound's unique dual functional handles (3-hydroxymethyl and 4-chloro) invaluable. It offers greater synthetic versatility than simpler coumarin analogs and can be readily elaborated into probes for detecting thiols, enzymes, or for labeling biomolecules [2].

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